Mercury, dipentyl-
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Overview
Description
Dipentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{22}\text{Hg} ) It is a colorless liquid that is highly toxic and has limited applications due to its toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentylmercury can be synthesized through the reaction of pentylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an anhydrous ether solution to prevent the decomposition of the Grignard reagent. The reaction can be represented as follows: [ 2 \text{C}5\text{H}{11}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}5\text{H}{11})_2\text{Hg} + 2 \text{MgBrCl} ]
Industrial Production Methods
Industrial production of dipentylmercury is not common due to its toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Dipentylmercury undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and pentane.
Reduction: It can be reduced to elemental mercury and pentane.
Substitution: It can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercuric oxide and pentane.
Reduction: Elemental mercury and pentane.
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
Scientific Research Applications
Dipentylmercury has limited scientific research applications due to its high toxicity. it can be used in:
Chemistry: As a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Limited use in biological studies due to its toxicity.
Medicine: Not commonly used due to health risks.
Industry: Occasionally used in the production of other organomercury compounds.
Mechanism of Action
The mechanism by which dipentylmercury exerts its effects involves the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress and damage to cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Highly toxic and used in similar applications.
Diethylmercury: Similar in structure but with ethyl groups instead of pentyl groups.
Diphenylmercury: Contains phenyl groups and is used in organic synthesis.
Uniqueness
Dipentylmercury is unique due to its specific alkyl groups, which can influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, dipentylmercury has longer alkyl chains, which can affect its physical properties and interactions with other molecules.
Properties
CAS No. |
10217-67-1 |
---|---|
Molecular Formula |
C10H22Hg |
Molecular Weight |
342.87 g/mol |
IUPAC Name |
dipentylmercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3; |
InChI Key |
AJRYLFCLIGRWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Hg]CCCCC |
Origin of Product |
United States |
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